3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
CAS No.: 64415-13-0
Cat. No.: VC1965739
Molecular Formula: C9H10ClN3O2S
Molecular Weight: 259.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64415-13-0 |
---|---|
Molecular Formula | C9H10ClN3O2S |
Molecular Weight | 259.71 g/mol |
IUPAC Name | 3-amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C9H10ClN3O2S/c10-8-3-2-7(6-9(8)12)16(14,15)13-5-1-4-11/h2-3,6,13H,1,5,12H2 |
Standard InChI Key | DNMYCTLTLUHRRT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl |
Introduction
Structural Characteristics
3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide belongs to the benzenesulfonamide family, featuring a benzene ring with multiple functional groups. The compound contains a sulfonamide group (-SO₂NH-) linked to a cyanoethyl moiety, while the benzene ring is substituted with both amino (-NH₂) and chloro (-Cl) groups at the 3 and 4 positions, respectively. This specific arrangement of functional groups contributes to its distinctive chemical behavior and potential biological activities .
Molecular Identifiers
The compound is uniquely identified through several chemical notations and identifiers, as presented in Table 1.
Table 1: Chemical Identifiers of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
Identifier | Value |
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CAS Number | 64415-13-0 |
Molecular Formula | C₉H₁₀ClN₃O₂S |
Molecular Weight | 259.71 g/mol |
SMILES Notation | C1=CC(=C(C=C1S(=O)(=O)NCCC#N)N)Cl |
InChI | InChI=1S/C9H10ClN3O2S/c10-8-3-2-7(6-9(8)12)16(14,15)13-5-1-4-11/h2-3,6,13H,1,5,12H2 |
InChIKey | DNMYCTLTLUHRRT-UHFFFAOYSA-N |
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide provide important information for its handling, storage, and application in various research contexts. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide
Property | Value |
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Physical State | Solid |
Appearance | Very light beige |
Density | 1.437 g/cm³ |
Melting Point | 95-97°C |
Boiling Point | 491.7°C at 760 mmHg |
Flash Point | 251.2°C |
LogP (Octanol-Water Partition) | 3.16708 |
Polar Surface Area (PSA) | 104.36000 |
Index of Refraction | 1.596 |
Exact Mass | 259.01800 |
The relatively high LogP value of 3.16708 indicates moderate lipophilicity, suggesting the compound has potential to penetrate biological membranes. This characteristic is particularly relevant for pharmaceutical applications where membrane permeability is an important consideration. Additionally, the polar surface area of 104.36000 provides insight into the compound's potential bioavailability, as molecules with PSA values below 140 Ų are generally considered to have favorable oral bioavailability .
Analytical Methods
High-Performance Liquid Chromatography
3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide can be analyzed using reverse phase high-performance liquid chromatography (HPLC). A documented method utilizes a Newcrom R1 HPLC column with a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .
This analytical method offers several advantages:
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Scalability for both analytical and preparative separations
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Compatibility with 3 μm particle columns for ultra-performance liquid chromatography (UPLC) applications
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Suitability for pharmacokinetic studies and impurity isolation
Parameter | Classification/Information |
---|---|
Hazard Symbol | Xn (Harmful) |
Risk Phrases | R20/21 (Harmful by inhalation and in contact with skin) |
Safety Phrases | S23 (Do not inhale gas/fumes/vapor/spray) |
S28A (After contact with skin, wash immediately with plenty of water) | |
S37 (Wear suitable gloves) | |
S45 (In case of accident or if you feel unwell, seek medical advice immediately) | |
Transport Classification | UN 2811, Class 6.1 (Toxic substances), Packing Group III |
Structural Relationships and Analogues
3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide belongs to a broader family of substituted benzenesulfonamides. Several structurally related compounds have been documented in chemical databases and literature:
Related Compounds
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3-Amino-4-chloro-N-cyclohexylbenzenesulfonamide (CAS: 1036534-16-3): Contains a cyclohexyl group instead of the cyanoethyl moiety, potentially affecting its pharmacological properties .
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3-Amino-4-chloro-N-(2-methoxyethyl)benzenesulfonamide (CAS: 1017458-45-5): Features a methoxyethyl group in place of the cyanoethyl group, which may alter its solubility and binding characteristics .
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3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide (CAS: 100313-81-3): Contains two methyl groups attached to the nitrogen of the sulfonamide, creating a tertiary sulfonamide with different electronic properties .
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3-Amino-4-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS: 1036494-30-0): Incorporates a pyridin-2-ylmethyl group, potentially conferring different biological activity profiles .
These structural analogues illustrate the versatility of the 3-amino-4-chloro-benzenesulfonamide scaffold and suggest potential for developing compounds with diverse pharmaceutical applications through structural modifications of the N-substituent .
Regulatory Information
The regulatory status of 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide varies across different jurisdictions. Based on available data, the following regulatory information has been compiled:
Transportation Classification
For transportation purposes, 3-Amino-4-chloro-N-(2-cyanoethyl)benzenesulfonamide is classified as follows:
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IATA: Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.; Hazard Class: 6.1; UN Number: 2811; Packing Group: III
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IMO: Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.; Hazard Class: 6.1; UN Number: 2811; Packing Group: III
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RID/ADR: Shipping Name: TOXIC SOLID, ORGANIC, N.O.S.; Hazard Class: 6.1; UN Number: 2811; Packing Group: III
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